9-(4-Chlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
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Overview
Description
9-(4-Chlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a chemical compound known for its unique structure and properties It is a derivative of xanthene, a class of organic compounds characterized by a tricyclic aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the reaction of 4-chlorobenzaldehyde with appropriate xanthene derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
9-(4-Chlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(4-Chlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorophenyl group may interact with hydrophobic regions of proteins or membranes, affecting their activity. These interactions contribute to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Shares the chlorophenyl group but lacks the xanthene structure.
Xanthene: The parent compound without the chlorophenyl and hydroxyl groups.
Fluorescein: A xanthene derivative with different substituents, widely used as a fluorescent dye.
Uniqueness
9-(4-Chlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
130994-77-3 |
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Molecular Formula |
C19H11ClO5 |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H11ClO5/c20-10-3-1-9(2-4-10)19-11-5-13(21)15(23)7-17(11)25-18-8-16(24)14(22)6-12(18)19/h1-8,21-23H |
InChI Key |
NOCRJDBUABRERO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)Cl |
Origin of Product |
United States |
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